molecular formula C10H9ClO4 B3002902 Dimethyl 2-chloroisophthalate CAS No. 60047-40-7

Dimethyl 2-chloroisophthalate

Cat. No.: B3002902
CAS No.: 60047-40-7
M. Wt: 228.63
InChI Key: GYYDONBDGBHVTE-UHFFFAOYSA-N
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Description

Dimethyl 2-chloroisophthalate is a chemical compound with the molecular formula C10H9ClO4. It is an ester derivative of isophthalic acid, where two methyl groups are attached to the carboxyl groups and a chlorine atom is substituted at the 2-position of the benzene ring. This compound is used in various chemical reactions and has applications in different fields of scientific research .

Preparation Methods

Dimethyl 2-chloroisophthalate can be synthesized through several methods. One common synthetic route involves the esterification of 2-chloroisophthalic acid with methanol in the presence of a catalyst such as sulfuric acid. The reaction is typically carried out under reflux conditions to ensure complete conversion of the acid to the ester .

Industrial production methods may involve more efficient processes, such as continuous flow reactors, to increase yield and reduce production time. These methods often use optimized reaction conditions, including temperature, pressure, and catalyst concentration, to achieve high purity and yield of the final product .

Chemical Reactions Analysis

Dimethyl 2-chloroisophthalate undergoes various chemical reactions, including:

    Nucleophilic Substitution: The chlorine atom in the compound can be replaced by other nucleophiles, such as amines or alkoxides, under appropriate conditions.

    Hydrolysis: The ester groups can be hydrolyzed to form 2-chloroisophthalic acid and methanol.

    Reduction: The compound can be reduced to form the corresponding alcohols.

The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution with an amine would yield a 2-chloroisophthalamide derivative .

Mechanism of Action

The mechanism of action of dimethyl 2-chloroisophthalate involves its interaction with various molecular targets. In nucleophilic substitution reactions, the chlorine atom is displaced by a nucleophile, leading to the formation of new chemical bonds. This process is facilitated by the electron-withdrawing nature of the ester groups, which stabilize the transition state and increase the reactivity of the compound .

In hydrolysis reactions, the ester bonds are cleaved by water molecules, resulting in the formation of carboxylic acids and alcohols. This reaction is catalyzed by acids or bases, which protonate or deprotonate the ester oxygen, respectively, to facilitate the cleavage of the C-O bond .

Properties

IUPAC Name

dimethyl 2-chlorobenzene-1,3-dicarboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H9ClO4/c1-14-9(12)6-4-3-5-7(8(6)11)10(13)15-2/h3-5H,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GYYDONBDGBHVTE-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C1=C(C(=CC=C1)C(=O)OC)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H9ClO4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

228.63 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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